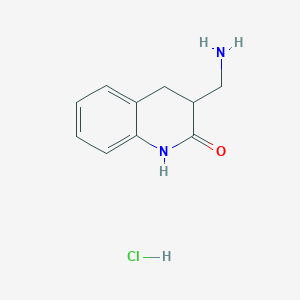

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Description

Properties

IUPAC Name |

3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRQWEIHZNXMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354962-10-9 | |

| Record name | 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a ketone or aldehyde to form a β-amino carbonyl compound . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Research indicates that tetrahydroquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of synthesized tetrahydroquinolines demonstrated potent activity against prostate carcinoma (DU145), lung carcinoma (H460), and breast adenocarcinoma (MCF7) cells. The most effective compounds showed IC50 values ranging from 2.0 to 12.0 μM across different cell lines, indicating promising anticancer potential .

Antioxidant Properties

In addition to its anticancer effects, 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been evaluated for its antioxidant properties. Studies have shown that certain derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in cancer progression .

Central Nervous System Activity

Research has indicated that derivatives of this compound exhibit notable central nervous system (CNS) activities. For example, compounds derived from this structure have been tested for their efficacy in models of anxiety and depression. One study reported that certain derivatives showed significant activity comparable to known anxiolytic drugs .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as quinoline derivatives. Various methods including catalytic reactions and microwave-assisted synthesis have been employed to enhance yield and purity .

Structure-Activity Relationship

The biological activity of tetrahydroquinoline derivatives can be significantly influenced by structural modifications at various positions on the quinoline ring. For example, introducing different substituents at the 4-position has been shown to enhance antiproliferative activity against specific cancer cell lines . Understanding these relationships helps in the rational design of more potent analogues.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

- CAS No.: 1354962-10-9 (primary identifier) .

- Molecular Formula : C₁₀H₁₃ClN₂O (hydrochloride salt) .

- SMILES : C1C(C(=O)NC2=CC=CC=C21)CN.Cl .

- Structural Features: A tetrahydroquinolinone scaffold with an aminomethyl group at position 3, stabilized as a hydrochloride salt.

Predicted Physicochemical Properties :

- Collision Cross-Section (CCS) : Predicted CCS values range from 136.9 Ų ([M+H]⁺) to 148.9 Ų ([M+Na]⁺) .

- Solubility : Likely polar due to the hydrochloride salt and amine group, but specific data require experimental validation.

Comparison with Structurally Similar Compounds

Structural Analog Table

Key Structural and Functional Differences

Ring Saturation: The target compound has a tetrahydroquinolinone core (saturated at positions 1–4), enhancing conformational rigidity compared to dihydroquinolinones (e.g., ), which have partial unsaturation .

Amino Group Positioning: The aminomethyl group at position 3 (target compound) provides a flexible linker for interactions, unlike direct 3-amino substitution (), which restricts spatial orientation .

Pharmacophore Modifications: Quaternary Ammonium Salts: The hydrochloride salt in the target compound improves solubility, akin to Carteolol Hydrochloride (), which is water-soluble due to its ionic nature . Chiral Centers: ’s compound has a stereospecific 1R-aminoethyl group, highlighting the role of chirality in drug-receptor interactions .

Biological Activity

3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (CAS: 1354962-10-9) is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- IUPAC Name : 3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride

- Structure : The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:

- In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

2. Anticancer Properties

The compound has been investigated for its anticancer effects:

- Cell line studies revealed that it can inhibit the proliferation of cancer cells in vitro. Specifically, it showed cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549) .

- Mechanism of Action : It is believed to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators .

3. Neuroprotective Effects

Research also suggests neuroprotective properties:

- Animal models have indicated that the compound may protect against neurodegeneration by reducing oxidative stress and inflammation in neural tissues .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial:

Q & A

Advanced Research Question

- Catalyst selection : Pd/C vs. Raney Ni may alter diastereomer ratios in chiral intermediates .

- Solvent effects : Ethanol vs. THF influences reduction rates and byproduct formation (e.g., over-reduction of ketones) .

What analytical techniques are critical for confirming hydrochloride salt formation?

Basic Research Question

- Titration : Confirm Cl⁻ content via AgNO₃ precipitation .

- Thermal analysis : DSC/TGA identifies dehydration events and salt stability .

- ¹H NMR in D₂O : Protonation of the amine group shifts NH signals downfield .

How can researchers troubleshoot solubility issues in biological assays?

Advanced Research Question

- Counterion exchange : Replace HCl with trifluoroacetate or citrate to enhance aqueous solubility .

- Co-solvents : Use ≤5% DMSO or cyclodextrin complexes without disrupting enzyme activity .

What strategies improve regioselectivity in electrophilic aromatic substitution on the tetrahydroquinoline core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.